molecular formula C9H13NO2 B2896475 (2S)-3-Methyl-2-(1H-pyrrol-1-yl)butanoic acid CAS No. 63813-68-3

(2S)-3-Methyl-2-(1H-pyrrol-1-yl)butanoic acid

Cat. No.: B2896475
CAS No.: 63813-68-3
M. Wt: 167.208
InChI Key: HAWLRFHCZBAAQG-QMMMGPOBSA-N
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Description

(2S)-3-Methyl-2-(1H-pyrrol-1-yl)butanoic acid is a chiral compound featuring a pyrrole ring attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-Methyl-2-(1H-pyrrol-1-yl)butanoic acid typically involves the condensation of pyrrole with a suitable precursor, such as a substituted butanoic acid derivative. One common method is the Paal-Knorr synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride . This method allows for the formation of N-substituted pyrroles under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-Methyl-2-(1H-pyrrol-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrolidones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the pyrrole ring to pyrrolidine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrole ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrolidones, while reduction can produce pyrrolidine derivatives.

Scientific Research Applications

(2S)-3-Methyl-2-(1H-pyrrol-1-yl)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structural properties make it useful in studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-3-Methyl-2-(1H-pyrrol-1-yl)butanoic acid involves its interaction with molecular targets, such as enzymes or receptors. The pyrrole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-3-Methyl-2-(1H-pyrrol-1-yl)butanoic acid is unique due to its specific chiral center and the presence of both a pyrrole ring and a butanoic acid moiety

Properties

IUPAC Name

(2S)-3-methyl-2-pyrrol-1-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-7(2)8(9(11)12)10-5-3-4-6-10/h3-8H,1-2H3,(H,11,12)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWLRFHCZBAAQG-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1C=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)N1C=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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